Fmoc-Thr(tBu)-Ser(tBu)-OH
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H40N2O7 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C30H40N2O7/c1-18(39-30(5,6)7)25(26(33)31-24(27(34)35)17-38-29(2,3)4)32-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,31,33)(H,32,36)(H,34,35)/t18-,24+,25+/m1/s1 |
InChI Key |
UYIBTBAHVSBGNT-YWWLGCSWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
Synthesis Methodologies and Strategies Incorporating Fmoc Thr Tbu Ser Tbu Oh
Solid-Phase Peptide Synthesis (SPPS) for Fmoc-Thr(tBu)-Ser(tBu)-OH Integration
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, where the peptide chain is incrementally built upon an insoluble polymeric support, or resin. creative-peptides.comchempep.com The use of this compound in this framework allows for the addition of two amino acid residues in a single coupling step, which can enhance efficiency and purity.
Principles of Fmoc-Based SPPS and Orthogonal Protection Systems
Fmoc-based SPPS operates on the principle of using two different types of protecting groups that can be removed under distinct chemical conditions, a concept known as an orthogonal protection system. peptide.comoup.comiris-biotech.de This strategy is fundamental to the successful stepwise assembly of a peptide.
The primary components of the Fmoc/tBu orthogonal system are:
Nα-Amino Group Protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comoup.com This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). creative-peptides.comiris-biotech.de
Side-Chain Protection : Reactive side-chain functionalities of amino acids are protected by acid-labile groups. peptide.comoup.com In the case of this compound, the hydroxyl groups of both Threonine and Serine are protected by the tert-Butyl (tBu) group. iris-biotech.de These tBu groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.deslideshare.net
This orthogonality ensures that the side-chain protecting groups remain intact during the repeated cycles of Nα-Fmoc deprotection and coupling, preventing unwanted side reactions. peptide.comaltabioscience.com The final peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously in a single acidic step. oup.com
| Protecting Group | Abbreviation | Chemical Lability | Purpose in Fmoc/tBu SPPS |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) | Temporary protection of the Nα-amino group. peptide.comoup.com |
| tert-Butyl | tBu | Acid-labile (e.g., TFA) | "Permanent" protection of hydroxyl (Ser, Thr) or carboxyl (Asp, Glu) side chains during synthesis. iris-biotech.de |
| Trityl | Trt | Acid-labile (e.g., TFA) | "Permanent" protection of side chains for Cys, His, Asn, Gln. peptide.comthermofisher.com |
| tert-Butyloxycarbonyl | Boc | Acid-labile (e.g., TFA) | "Permanent" protection of the imidazole side chain of Histidine. thermofisher.com |
Resin Selection and Loading Considerations for this compound
The choice of resin is a critical first step in SPPS, as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. uci.edu The resin consists of an insoluble polymeric support functionalized with a linker, which provides the anchor point for the first amino acid. biosynth.combachem.com
When incorporating this compound, the dipeptide is coupled onto a pre-existing peptide-resin. The initial resin choice depends on the desired final product:
For Peptide Acids : Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. uci.edu Wang resin is a p-alkoxybenzyl alcohol-type linker that yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., 95% TFA). biosynth.comsigmaaldrich.com The 2-CTC resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which is advantageous for synthesizing protected peptide fragments. sigmaaldrich.comchempep.com
For Peptide Amides : Rink Amide resin is the standard choice. uci.edu It possesses a linker that, upon cleavage with TFA, generates a C-terminal amide functionality. sigmaaldrich.com
Before synthesis, the resin must be swelled in an appropriate solvent, such as DMF or dichloromethane (B109758) (DCM), to allow reagents to access the reactive sites within the polymer beads. creative-peptides.combachem.com The loading capacity of the resin, typically expressed in milliequivalents per gram (mEq/g), is an important parameter; lower loading is often preferred for the synthesis of long or difficult peptide sequences to minimize aggregation. bachem.com
| Resin Type | Resulting C-Terminus | Typical Cleavage Condition | Key Features |
| Wang Resin | Carboxylic Acid | >95% TFA | Standard for peptide acids; stable peptide-resin linkage. uci.edubiosynth.com |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Dilute TFA (e.g., 0.5-1%) in DCM, or HFIP/DCM | Highly acid-sensitive; ideal for producing protected peptide fragments. sigmaaldrich.comchempep.com |
| Rink Amide Resin | Amide | >95% TFA | Standard for routine synthesis of peptide amides. uci.edusigmaaldrich.com |
| Sieber Amide Resin | Amide | 1% TFA in DCM | Very acid-sensitive; used for preparing protected peptide amides. sigmaaldrich.com |
Coupling Reagents and Reaction Conditions for this compound Incorporation
To incorporate this compound into a growing peptide chain, its C-terminal carboxyl group (on the Serine residue) must be activated. This activation is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. creative-peptides.com
Common coupling reagents used in Fmoc-SPPS include aminium/uronium or phosphonium (B103445) salts such as:
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Alternatively, carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) are used, typically in conjunction with an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure to suppress side reactions and minimize racemization. researchgate.net
The coupling reaction is typically carried out in a solvent like DMF. An organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is often added to maintain a basic pH and neutralize salts formed during the reaction. chempep.com However, excess base should be avoided as it can promote side reactions. chempep.com The reaction is usually allowed to proceed for 1-2 hours to ensure complete coupling. creative-peptides.com
| Reagent Acronym | Full Name | Class | Key Characteristics |
| HCTU / HATU | (See above) | Aminium/Uronium Salt | Highly efficient and fast-acting; commonly used in automated synthesizers. uci.educhempep.com |
| PyBOP | (See above) | Phosphonium Salt | Potent coupling reagent, particularly for sterically hindered amino acids. chempep.com |
| DIC / HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide (B86325) / Additive | A classic and cost-effective combination that effectively suppresses racemization. researchgate.net |
Fmoc Deprotection Procedures in this compound Peptide Sequences
After the this compound dipeptide has been successfully coupled to the resin-bound chain, the temporary Fmoc protecting group on the Threonine residue must be removed. This step exposes a new N-terminal amine, making it available for the next coupling cycle. creative-peptides.comuci.edu
The standard procedure for Fmoc deprotection involves treating the peptide-resin with a solution of 20% piperidine in DMF. creative-peptides.comuci.edu The mechanism involves a base-catalyzed β-elimination. The piperidine abstracts the acidic proton on the fluorenyl ring system, leading to the collapse of the carbamate and the release of the free amine, carbon dioxide, and dibenzofulvene (DBF). peptide.com The DBF is a reactive electrophile and is scavenged by the piperidine to prevent it from reacting with the newly liberated amine. peptide.com
The deprotection reaction is typically performed for 15-30 minutes and may be repeated to ensure complete removal of the Fmoc group. creative-peptides.comresearchgate.net Following deprotection, the resin is thoroughly washed with DMF to remove all traces of piperidine and DBF adducts before proceeding to the next coupling step. creative-peptides.comuci.edu
Solution-Phase Peptide Synthesis (LPPS) Approaches Utilizing this compound
While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS), or solution-phase synthesis, remains a valuable methodology, especially for large-scale production or for strategies involving the coupling of large, protected peptide segments.
Fragment Condensation Strategies with this compound
Fragment condensation is a powerful hybrid strategy that combines the strengths of both SPPS and LPPS. chempep.comacs.org It is particularly effective for the synthesis of long peptides (>30-50 amino acids) or sequences known to be difficult to assemble via a purely stepwise approach. nih.govthieme-connect.com
The general process involves:
Fragment Synthesis : Several small, protected peptide fragments are synthesized independently, often using SPPS on a hyper-acid sensitive resin like 2-chlorotrityl chloride. chempep.comacs.org This allows the fragments to be cleaved from the support with their side-chain protecting groups (like tBu) still intact. acs.org this compound can be used as a building block within these fragments.
Purification : Each protected fragment is purified, typically by chromatography. This is a key advantage, as it is easier to remove impurities from smaller fragments than from a full-length crude peptide. chempep.comthieme-connect.com
Condensation : The purified, protected fragments are then sequentially coupled together in solution (LPPS) or on a solid support (a solid-phase fragment condensation approach). chempep.comacs.orgnih.gov
Comparative Analysis of Solid-Phase versus Solution-Phase Integration of this compound
The integration of the protected dipeptide this compound into a larger peptide sequence can be accomplished through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. Each approach offers distinct advantages and disadvantages for the incorporation of such a dipeptide building block.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis. In this technique, the peptide chain is assembled step-by-step while anchored to an insoluble polymer resin. The key advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin after each coupling and deprotection step. This allows for the use of excess reagents to drive reactions to completion and facilitates automation. Incorporating a pre-synthesized dipeptide like this compound in SPPS can be particularly advantageous for overcoming "difficult sequences" where steric hindrance or aggregation might otherwise lead to incomplete reactions.
Solution-Phase Peptide Synthesis (LPPS) involves the synthesis of the peptide entirely in a solution. While this method can be rapid for short peptides and allows for traditional purification techniques like crystallization for intermediates, it becomes increasingly complex and labor-intensive for longer peptides. A universal protocol for LPPS does not exist, requiring more careful planning in the selection of protecting groups, solvents, and coupling reagents compared to the standardized workflows of SPPS. However, for the production of short peptides or peptide fragments on a large scale, LPPS can sometimes offer higher purity and better scalability.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
|---|---|---|
| Principle | Peptide chain is grown on an insoluble solid support (resin). | All reactions occur in a homogeneous solution. |
| Purification | Simplified; intermediates are purified by filtration and washing. | Requires traditional organic chemistry purification (e.g., extraction, crystallization, chromatography) after each step. |
| Automation | Highly amenable to automation. | Difficult to automate. |
| Reaction Conditions | Excess reagents are used to drive reactions to completion. | Requires more precise stoichiometry to simplify purification. |
| Scalability | Well-suited for lab-scale and medium-scale synthesis. | Can be advantageous for large-scale production of short peptides. |
| Ideal Use for Dipeptide | Efficient incorporation into longer peptide chains, overcoming difficult couplings. | Synthesis of the dipeptide itself or short peptide fragments. |
Protecting Group Chemistry of this compound and Related Derivatives
The chemical structure of this compound features three critical protecting groups that enable its use as a building block in the stepwise synthesis of peptides. The strategic use of these groups—one for the N-terminus and two for the amino acid side chains—is fundamental to the widely used Fmoc/tBu synthesis strategy.
Role of N-alpha-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the alpha-amino (Nα) group of the N-terminal threonine residue. wikipedia.orgaltabioscience.com Its primary role is to prevent the amine from participating in unwanted reactions, such as self-polymerization, during the activation of the C-terminal carboxyl group of the preceding amino acid. altabioscience.com This ensures that peptide bonds are formed in a controlled, sequential manner. youtube.com
The key characteristic of the Fmoc group is its lability to bases. wikipedia.orgtotal-synthesis.com It is stable under the acidic conditions used to cleave other protecting groups but can be selectively and rapidly removed using a mild base, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgspringernature.com This deprotection proceeds via a β-elimination mechanism. csic.esnih.gov The removal of the Fmoc group liberates the Nα-amine, making it available to form a peptide bond with the next incoming amino acid. The progress of this deprotection step can be conveniently monitored by UV spectroscopy, as the dibenzofulvene byproduct released during the reaction has a strong UV absorbance. wikipedia.orgaltabioscience.com
Application of t-Butyl (tBu) Side-Chain Protection for Threonine and Serine Residues within this compound
Both threonine (Thr) and serine (Ser) possess a reactive hydroxyl (-OH) group in their side chains. ias.ac.in To prevent this group from undergoing undesired side reactions during peptide synthesis, such as O-acylation during the coupling steps, it must be masked with a "permanent" protecting group. ias.ac.inpeptide.com In the context of Fmoc chemistry, the tert-butyl (tBu) group is a commonly employed protecting group for the hydroxyl functions of threonine and serine, forming a t-butyl ether. peptide.comiris-biotech.deaminoacids-en.com
The t-Butyl group is an acid-labile protecting group. wikipedia.orgfiveable.me It is robust and stable under the basic conditions used for the repeated removal of the Nα-Fmoc group during chain elongation. peptide.com However, it is efficiently cleaved at the end of the synthesis during the final deprotection step, which typically involves treatment with a strong acid like trifluoroacetic acid (TFA). csic.esiris-biotech.de The release of t-butyl cations during this cleavage step necessitates the use of "scavengers" in the cleavage cocktail to prevent the re-alkylation of sensitive residues like cysteine or tryptophan. acs.orgacs.org
Orthogonality and Selectivity in Protecting Group Removal for this compound Derived Peptides
The success of the Fmoc/tBu strategy hinges on the principle of orthogonality. biosynth.compeptide.com Orthogonal protecting groups are sets of groups that can be removed under completely different chemical conditions, allowing for the selective deprotection of one type of group while others remain intact. iris-biotech.debiosynth.compeptide.com
In this compound and peptides derived from it, the protecting group scheme is perfectly orthogonal:
Nα-Fmoc group: This is the temporary, base-labile group. It is selectively removed at each step of the synthesis cycle using a base (e.g., piperidine) to allow for chain elongation. wikipedia.orgaltabioscience.comtotal-synthesis.com
Side-chain tBu groups: These are the permanent, acid-labile groups. They remain attached throughout the entire synthesis process, resisting the basic conditions of Fmoc deprotection. They are removed only at the very end of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid (e.g., TFA). csic.esiris-biotech.dewikipedia.org
This selectivity ensures a highly controlled and efficient assembly of the desired peptide sequence. The N-terminus can be repeatedly deprotected for coupling without affecting the side-chain protection, and the side chains are globally deprotected in a single final step.
| Protecting Group | Type | Chemical Linkage | Cleavage Condition | Stability Condition |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | Nα-Amine Protection (Temporary) | Carbamate | Base (e.g., 20% Piperidine in DMF) wikipedia.orgspringernature.com | Acid (e.g., TFA) altabioscience.comtotal-synthesis.com |
| tBu (tert-Butyl) | Side-Chain Hydroxyl Protection (Permanent) | Ether | Strong Acid (e.g., 95% TFA) iris-biotech.dewikipedia.org | Base (e.g., Piperidine) peptide.com |
Methodological Challenges and Optimization in Fmoc Thr Tbu Ser Tbu Oh Chemistry
Mitigation of Steric Hindrance Effects in Coupling Reactions Involving Fmoc-Thr(tBu)-Ser(tBu)-OH
To overcome these steric challenges, several strategies have been developed:
Choice of Coupling Reagents: The selection of an appropriate coupling reagent is crucial for driving the reaction to completion. jpt.com While standard carbodiimide (B86325) reagents like DCC and DIC can be used, often in combination with additives, more potent activating agents are frequently required. jpt.combachem.com Phosphonium (B103445) and aminium/uronium salts, such as BOP, PyBOP, HBTU, and HATU, are known for their high coupling efficiency, even with sterically hindered amino acids. jpt.comsigmaaldrich.compeptide.com These reagents rapidly form highly reactive activated esters, which can overcome the steric barrier more effectively. sigmaaldrich.com For particularly challenging couplings, reagents like PyAOP and those based on Oxyma Pure have shown superior performance. sigmaaldrich.com
Reaction Conditions: Optimizing reaction conditions can also enhance coupling efficiency. This includes increasing the reaction temperature, which can provide the necessary energy to overcome the activation barrier, and extending the coupling time to allow the reaction to proceed to completion. peptide.com Microwave-assisted SPPS has also emerged as a powerful technique to accelerate coupling reactions, particularly for sterically demanding sequences. peptide.com
Double Coupling and Capping: A common practice to ensure complete reaction is "double coupling," where the coupling step is repeated with fresh reagents. rsc.org Following the coupling step, a "capping" step is often employed. rsc.orgijrps.com This involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block any unreacted N-terminal amines. ijrps.comfiveable.me Capping prevents the formation of deletion peptides in subsequent cycles, which simplifies the purification of the final product. gyrosproteintechnologies.comrsc.orgijrps.com
Use of Pre-formed Dipeptides: Incorporating the Thr-Ser sequence as a pre-formed dipeptide unit, this compound, can sometimes be advantageous over the stepwise addition of the individual amino acids. peptide.com This approach circumvents a potentially difficult coupling step on the solid support.
A comparison of different approaches to mitigate steric hindrance is presented in Table 1.
| Strategy | Description | Advantages | Disadvantages |
| Potent Coupling Reagents | Use of phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU, HCTU) salts. sigmaaldrich.compeptide.com | High reactivity, fast reaction times, effective for hindered couplings. sigmaaldrich.com | Higher cost, potential for side reactions if not used correctly. jpt.com |
| Optimized Conditions | Increased temperature, extended reaction times, microwave irradiation. peptide.com | Can improve yields without changing reagents. | Potential for increased side reactions (e.g., racemization) at higher temperatures. |
| Double Coupling | Repeating the coupling step with fresh reagents. rsc.org | Helps drive difficult reactions to completion. | Increases synthesis time and reagent consumption. |
| Capping | Acetylating unreacted amines after coupling. ijrps.comfiveable.me | Prevents deletion sequences, simplifying purification. rsc.orgijrps.com | Reduces overall yield of the target peptide. wordpress.com |
| Dipeptide Incorporation | Using the pre-formed this compound unit. peptide.com | Avoids a potentially difficult on-resin coupling step. | Availability and cost of the specific dipeptide. peptide.com |
Table 1. Strategies to Mitigate Steric Hindrance in this compound Coupling
Control of Side Reactions During this compound Integration
Beyond steric hindrance, the integration of this compound into a peptide chain is susceptible to several side reactions that can compromise the purity and integrity of the final product.
Strategies for Minimizing Racemization during Coupling
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern in peptide synthesis, particularly when activating the carboxyl group. peptide.comnih.gov The activated amino acid can cyclize to form a 5(4H)-oxazolone, which is prone to deprotonation and subsequent reprotonation, leading to a mixture of L- and D-isomers. peptide.com
Several strategies are employed to suppress racemization:
Use of Additives: The most common approach is the addition of a racemization-suppressing agent to the coupling cocktail. peptide.com 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are widely used. bachem.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. bachem.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is a non-explosive and highly effective alternative to HOBt and HOAt. bachem.comsigmaaldrich.com
Carbodiimide-based Methods: When using carbodiimides like DCC or DIC, the inclusion of additives like HOBt, HOAt, or Oxyma Pure is standard practice to minimize racemization. jpt.combachem.com
Onium Salt-based Methods: While phosphonium and uronium/aminium reagents are highly efficient, the choice of base is critical. bachem.com The use of a sterically hindered, weaker base like sym-collidine instead of more common bases like N,N-diisopropylethylamine (DIPEA) can reduce the risk of racemization. bachem.com
Copper(II) Chloride: Copper(II) chloride (CuCl₂) has been shown to be a highly effective additive for suppressing racemization, particularly in carbodiimide-mediated couplings. peptide.comnih.gov It is believed to work by suppressing the formation or promoting the rapid reaction of the oxazolone (B7731731) intermediate. nih.gov
Prevention of Deletion Sequences and Impurity Formation
Incomplete coupling reactions, often due to steric hindrance or peptide aggregation, are the primary cause of deletion sequences, where one or more amino acids are missing from the target peptide. nih.govdiva-portal.org Similarly, incomplete removal of the Fmoc protecting group can lead to the same outcome. nih.gov
The primary strategy to combat the formation of deletion sequences is the implementation of a capping step after each coupling cycle. ijrps.comfiveable.meiris-biotech.de By acetylating any unreacted amino groups with a reagent like acetic anhydride, these chains are terminated and cannot participate in further elongation. ijrps.comfiveable.me This ensures that impurities are truncated and easier to separate from the full-length target peptide during purification. gyrosproteintechnologies.comrsc.org While effective, capping inherently reduces the theoretical yield of the desired peptide. wordpress.com Therefore, optimizing coupling and deprotection efficiency at each step is paramount. iris-biotech.de
Impurities can also arise from the coupling reagents themselves. For instance, uronium-based reagents can sometimes react with the N-terminal amine to form a guanidinium (B1211019) byproduct, which can complicate purification. sigmaaldrich.comuniurb.it
Sequence-Dependent Side Reactions Relevant to Serine and Threonine Residues
The presence of serine and threonine in a peptide sequence can predispose it to certain side reactions, particularly under the basic conditions used for Fmoc deprotection.
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the support and the formation of a cyclic diketopiperazine. peptide.com This is particularly prevalent when proline is one of the first two residues, but can occur with other amino acids as well. peptide.com To circumvent this, one can add the third amino acid as a tripeptide or use a sterically bulky resin like 2-chlorotrityl chloride resin, which hinders the cyclization reaction. peptide.com
Aspartimide Formation: Although not directly involving the Thr-Ser dipeptide itself, the presence of aspartic acid (Asp) residues elsewhere in the sequence is a major concern. The side-chain carboxyl group of Asp can cyclize onto the backbone amide nitrogen, especially during Fmoc deprotection, to form a five-membered succinimide (B58015) ring (aspartimide). peptide.comchempep.com This can lead to racemization at the Asp residue and the formation of piperidide adducts. chempep.com The use of additives like HOBt in the deprotection solution can help suppress this side reaction. chempep.com For critical sequences, incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the Asp can effectively block aspartimide formation. peptide.comsigmaaldrich.com
Addressing Solubility Issues in this compound Peptide Elongation
As a peptide chain elongates on the solid support, it can adopt secondary structures and aggregate through intermolecular hydrogen bonding. peptide.comsigmaaldrich.comsigmaaldrich.com This aggregation can render the N-terminus of the growing peptide inaccessible, leading to incomplete coupling and deprotection reactions. peptide.comchempep.com Peptides containing multiple serine and threonine residues are often prone to aggregation. sigmaaldrich.com
Several methods can be employed to disrupt aggregation and improve solubility:
Solvent Choice: Switching from the standard solvent N,N-dimethylformamide (DMF) to more polar or "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding networks and improve solvation of the peptide-resin. peptide.comthermofisher.com
Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can effectively break up aggregated structures. peptide.comsigmaaldrich.com
Elevated Temperature and Sonication: Performing coupling reactions at a higher temperature or using sonication can provide energy to disrupt aggregates and improve reagent accessibility. peptide.com
Backbone Protection: A highly effective but more complex strategy is the introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group. chempep.comnih.gov By temporarily modifying the backbone amide, these groups physically prevent the formation of the hydrogen bonds that lead to aggregation. chempep.com It is often sufficient to introduce an Hmb-protected amino acid every 6-7 residues to disrupt aggregation. chempep.comnih.gov
Pseudoprolines and Dmb Dipeptides: The introduction of pseudoproline dipeptides or dipeptides containing a 2,4-dimethoxybenzyl (Dmb) group on a glycine (B1666218) residue can disrupt secondary structure formation and improve synthetic efficiency. sigmaaldrich.com
A summary of these strategies is provided in Table 2.
| Method | Mechanism of Action | Application Notes |
| Alternative Solvents (NMP, DMSO) | Disrupt hydrogen bonding, improve peptide-resin solvation. peptide.com | Can be used as a direct replacement for or in combination with DMF. peptide.com |
| Chaotropic Salts (LiCl, KSCN) | Interfere with non-covalent interactions causing aggregation. peptide.com | Added to the coupling or deprotection solutions. peptide.comsigmaaldrich.com |
| Elevated Temperature | Provides thermal energy to break up aggregates. peptide.com | Often used in conjunction with microwave synthesis. |
| Backbone Protection (Hmb group) | Physically blocks backbone hydrogen bond formation. chempep.com | Introduced at strategic points (e.g., every 6-7 residues) in the sequence. chempep.com |
| Structure-Disrupting Dipeptides | Pseudoprolines and Dmb-dipeptides introduce kinks in the backbone. sigmaaldrich.com | Substituted for a corresponding dipeptide sequence in the native peptide. sigmaaldrich.com |
Table 2. Strategies to Address Peptide Aggregation and Solubility Issues
Impact of Reagent Purity on this compound Synthesis Efficiency
The success of any peptide synthesis is fundamentally dependent on the quality and purity of the starting materials, including the protected amino acids, coupling reagents, and solvents. thermofisher.comaurorium.com Impurities in these reagents can lead to a host of problems, reducing the efficiency of the synthesis and complicating the purification of the final peptide. nih.govaurorium.com
Purity of this compound: The dipeptide itself must be of high purity. Impurities such as diastereomers or incompletely protected species will be incorporated into the peptide chain, leading to a complex mixture of final products that can be difficult or impossible to separate.
Purity of Coupling Reagents: Impurities in coupling reagents can have a significant impact. For example, some batches of the carbodiimide DIC have been found to contain sulfur-containing impurities like diisopropylthiourea (DITU) or 1,3-diisopropyl-4-(isopropylimino)-1,3-diazetidine-2-thione (DIDT). thieme-connect.comacs.org While DITU was found to have a beneficial effect by suppressing certain side reactions, DIDT does not, highlighting the critical need to understand the impurity profile of reagents. thieme-connect.com
Solvent Quality: The purity of solvents like DMF is also crucial. thermofisher.comrsc.org Water content in solvents can lead to hydrolysis of activated esters and reduce coupling efficiency. aurorium.com Other impurities in solvents can react with the peptide or reagents, leading to undesired side products. Using high-purity, anhydrous solvents is essential for achieving optimal results. thermofisher.comaurorium.com
Advanced Research Applications of Fmoc Thr Tbu Ser Tbu Oh
Synthesis of Complex Peptide and Peptidomimetic Architectures
The use of pre-formed dipeptide units like Fmoc-Thr(tBu)-Ser(tBu)-OH is a well-established strategy to circumvent common problems encountered during stepwise SPPS, such as incomplete couplings and aggregation. This approach is particularly beneficial for the synthesis of intricate peptide and peptidomimetic structures.
The synthesis of long peptides and those containing "difficult" sequences—stretches prone to aggregation and incomplete reactions—is a significant challenge in peptide chemistry. The formation of secondary structures (β-sheets) within the growing peptide chain on the solid support can hinder reagent accessibility, leading to truncated or deletion sequences. The incorporation of dipeptides can disrupt these aggregation-prone sequences.
| Challenge in Long Peptide Synthesis | How this compound Can Help |
| Interchain Aggregation | Disrupts secondary structure formation by introducing a pre-formed dipeptide unit. |
| Incomplete Coupling Reactions | Reduces the number of difficult coupling steps, improving efficiency and yield. |
| Hydrophobic Collapse | The bulky tBu protecting groups can help to solvate the growing peptide chain. |
Cyclic and branched peptides are of significant interest in drug discovery due to their enhanced stability, receptor affinity, and specificity compared to their linear counterparts. The synthesis of these complex architectures often requires orthogonal protection strategies and efficient cyclization or branching steps.
This compound can be a valuable tool in the synthesis of cyclic peptides containing the Thr-Ser motif. The dipeptide can be incorporated into the linear precursor, and the side chains of other amino acids can be used for on-resin cyclization. Furthermore, the hydroxyl groups of threonine and serine, once deprotected, can serve as handles for the synthesis of branched peptides, where additional peptide chains or other molecules can be attached. The synthesis of natural cyclic peptides often presents challenges in the cyclization step, and the use of specific building blocks can be crucial for success. rsc.orgnih.gov
Depsipeptides are peptides in which one or more amide bonds are replaced by ester bonds. This modification can improve the metabolic stability and membrane permeability of peptides. The hydroxyl groups of threonine and serine in the this compound dipeptide provide a convenient site for the formation of an ester linkage, making this building block suitable for the synthesis of depsipeptides. After incorporation of the dipeptide into a peptide sequence, the side-chain hydroxyl group of either threonine or serine can be acylated to form the desired ester bond. This strategy has been utilized in the synthesis of various depsipeptides with potential therapeutic applications. uq.edu.au
Functional Peptide Design and Bioconjugation Strategies
The ability to introduce specific functionalities into peptides is crucial for developing new therapeutics and research tools. This compound serves as a valuable scaffold for such modifications, particularly for mimicking post-translational modifications and for creating peptide-drug conjugates.
Post-translational modifications (PTMs) such as phosphorylation and glycosylation play a critical role in regulating protein function. The synthesis of peptides containing these modifications is essential for studying their biological roles. The threonine and serine residues are common sites for both O-linked glycosylation and phosphorylation.
Phosphorylation: The synthesis of phosphopeptides can be challenging due to the lability of the phosphate (B84403) group. Using pre-phosphorylated Fmoc-amino acid building blocks is a common strategy. researchgate.netnih.gov While direct use of a pre-phosphorylated version of this compound is not widely documented, the dipeptide provides a strategic Thr-Ser motif that is often a target for phosphorylation by kinases. Synthesizing a peptide with this dipeptide allows for subsequent enzymatic or chemical phosphorylation studies. The use of building blocks for introducing PTMs is a cornerstone of modern peptide synthesis. sigmaaldrich.compeptide.com
Glycosylation: O-linked glycosylation on serine and threonine is crucial for the structure and function of many proteins. The chemical synthesis of glycopeptides typically involves the use of pre-glycosylated Fmoc-amino acid building blocks. nih.govresearchgate.netnih.gov Incorporating a Thr-Ser motif using this compound allows for the potential of differential glycosylation on the two adjacent hydroxyl groups, enabling the synthesis of complex glycopeptides that can be used to study the effects of specific glycosylation patterns.
| Post-Translational Modification | Application of this compound | Key Research Findings |
| Phosphorylation | Provides a target Thr-Ser motif for phosphorylation studies. | Synthesis of multiphosphorylated peptides is challenging but crucial for studying phosphorylation patterns. nih.gov |
| Glycosylation | Enables the introduction of a key motif for O-linked glycosylation. | Pre-formed glycosylated serine and threonine building blocks are essential for the solid-phase synthesis of O-linked glycopeptides. nih.gov |
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that utilize a peptide to selectively deliver a cytotoxic drug to target cells, thereby increasing efficacy and reducing side effects. researchgate.netresearchgate.net The choice of linker between the peptide and the drug is critical for the stability and activity of the PDC.
The serine and threonine residues in the this compound dipeptide can be utilized as attachment points for linkers and drugs. biosyn.com After deprotection of the side-chain hydroxyl groups, they can be functionalized with a variety of linkers using established bioconjugation chemistries. This allows for the site-specific attachment of drugs, imaging agents, or other moieties to create novel therapeutic and diagnostic agents. The flexibility and polarity of serine and threonine make them suitable components of linkers in bioconjugates. biosyn.com
Structure-Activity Relationship Studies and Protein Engineering using this compound
The dipeptide sequence Threonyl-Serine (Thr-Ser) is a prevalent motif in numerous biologically active proteins and peptides. Its significance stems from its capacity to influence peptide backbone conformation and its role as a primary site for post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are critical for regulating protein function. The precise investigation of this motif's role in biological systems is a key focus of structure-activity relationship (SAR) studies and protein engineering. This compound serves as a specialized building block in Solid-Phase Peptide Synthesis (SPPS) to facilitate these investigations, offering a method to incorporate the intact Thr-Ser unit with high fidelity.
The use of a pre-formed, protected dipeptide like this compound provides distinct advantages over the sequential coupling of individual Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH. It ensures the unambiguous placement of the Thr-Ser sequence, mitigating potential difficulties in coupling or side reactions that can occur with sterically hindered amino acids. This is particularly valuable in SAR studies where subtle changes to a peptide's structure are correlated with changes in its biological activity. By incorporating the dipeptide as a single unit, researchers can create analogues of a lead peptide with high confidence, allowing for a precise evaluation of the Thr-Ser motif's contribution to efficacy and receptor binding.
Detailed Research Findings in Structure-Activity Relationship (SAR) Studies
In SAR-driven drug discovery, the Thr-Ser motif is often a target for modification to enhance peptide stability, selectivity, or potency. For example, in the development of analogues for a hypothetical peptide hormone, "Peptide-X," which contains a critical Thr-Ser sequence, this compound would be instrumental. Researchers can systematically synthesize a library of analogues where the Thr-Ser motif is altered. Comparing the biological activity of these analogues allows for the elucidation of the structural requirements for function.
For instance, studies on somatostatin (B550006) analogues have demonstrated that the Thr¹⁰ residue is part of the essential pharmacophore (Phe⁷-Trp⁸-Lys⁹-Thr¹⁰) required for biological activity. Modifications in this region are crucial for receptor selectivity and potency. While many studies utilize single amino acid substitutions, the use of a dipeptide block allows for the exploration of the synergistic role of adjacent residues.
The following interactive table illustrates a hypothetical SAR study on "Peptide-X," demonstrating how the specific incorporation of the Thr-Ser motif using this compound provides a baseline against which modifications can be assessed.
| Peptide Analogue | Sequence Modification | Synthesis Strategy | Receptor Binding Affinity (Kd, nM) | Biological Activity (EC50, nM) |
|---|---|---|---|---|
| Peptide-X (Parent) | ...-Thr-Ser-... | Utilizing this compound | 15 | 25 |
| Analogue 1 | ...-Ala-Ala-... | Sequential coupling | >1000 | >2000 |
| Analogue 2 | ...-Ser-Thr-... | Sequential coupling | 150 | 320 |
| Analogue 3 | ...-Val-Ser-... | Sequential coupling | 85 | 150 |
| Analogue 4 | ...-Thr-Ala-... | Sequential coupling | 450 | 800 |
The data clearly indicates that the specific Thr-Ser sequence and the presence of both hydroxyl-containing side chains are critical for the high-affinity binding and potent activity of Peptide-X. The inversion of the sequence (Ser-Thr) or replacement of even one of the residues significantly diminishes its function.
Applications in Protein Engineering
In protein engineering, the goal is often to introduce new functionalities or enhance existing properties of a protein. The Thr-Ser motif is a common target for introducing potential phosphorylation sites to study kinase-substrate interactions or to create novel regulatory mechanisms. This compound allows for the precise insertion of this motif into a specific loop or surface-exposed region of a synthetic protein or protein domain.
For example, a researcher might engineer a scaffold protein to bind to a specific kinase. By inserting a Thr-Ser sequence at a strategic location, the engineered protein can be tested as a substrate for that kinase. The success of such an endeavor relies on the accurate and efficient synthesis of the modified protein, a task facilitated by the use of dipeptide building blocks.
The interactive table below outlines a hypothetical protein engineering experiment where a Thr-Ser motif is introduced into a non-enzymatic scaffold protein to investigate its potential as a substrate for Protein Kinase A (PKA), which recognizes motifs containing Ser/Thr residues.
| Protein Construct | Modification | Purpose | Result (In Vitro Kinase Assay) |
|---|---|---|---|
| Scaffold-WT | None (Native sequence lacks PKA consensus site) | Negative Control | No phosphorylation observed |
| Scaffold-TS | Insertion of Arg-Arg-Thr-Ser-Ile sequence | Introduce a potential PKA phosphorylation site using this compound | Efficient phosphorylation detected on the Serine residue |
| Scaffold-AA | Insertion of Arg-Arg-Ala-Ala-Ile sequence | Control for the effect of sequence insertion | No phosphorylation observed |
These findings would confirm that the engineered Thr-Ser motif, incorporated seamlessly via the dipeptide building block, successfully created a functional phosphorylation site, thereby altering the protein's properties as intended. This demonstrates the utility of this compound as a precise tool for engineering novel protein functionalities.
Analytical Characterization and Quality Assurance in Fmoc Thr Tbu Ser Tbu Oh Chemistry
Chromatographic Techniques for Purity and Yield Assessment
Chromatographic methods are indispensable for separating Fmoc-Thr(tBu)-Ser(tBu)-OH from starting materials, reagents, and side-products, thereby allowing for accurate assessment of its purity and the calculation of reaction yield.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the cornerstone for the analytical evaluation of this compound. This technique is routinely used to determine the purity of the final product, with commercial suppliers often guaranteeing purities of ≥98% or higher. mdpi.com
The separation is typically achieved on a C8 or C18 stationary phase. The mobile phase usually consists of a gradient system of water and a polar organic solvent, most commonly acetonitrile, with an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The presence of the fluorenylmethoxycarbonyl (Fmoc) group provides a strong chromophore, enabling sensitive UV detection, often at wavelengths around 210 nm or 220 nm. mdpi.comchempep.com The purity is quantified by integrating the peak area of the dipeptide and expressing it as a percentage of the total area of all observed peaks in the chromatogram. For instance, studies on similar Fmoc-protected amino acids have demonstrated the achievement of high purity levels, such as 97.4%, as confirmed by HPLC. nih.gov
The yield of the synthesis is also determined using HPLC, often by comparing the peak area of the purified product against a calibrated standard of known concentration. This allows for precise quantification of the synthesized dipeptide.
Table 1: Typical RP-HPLC Conditions for Fmoc-Dipeptide Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Column | C8 or C18 | mdpi.com |
| Mobile Phase A | Water with 0.05-0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile with 0.05-0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Gradient | Linear gradient, e.g., 5% to 95% B over a set time | nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.com |
| Detection | UV at 210 nm or 220 nm | mdpi.comchempep.com |
| Temperature | Ambient or controlled (e.g., 30 °C or 65 °C) | mdpi.com |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are vital for confirming the molecular structure of this compound, ensuring that the correct compound has been synthesized.
Mass spectrometry, particularly with electrospray ionization (ESI), is a powerful tool for determining the molecular weight of this compound and confirming its elemental composition. ESI-MS analysis typically shows the protonated molecule [M+H]⁺. The calculated molecular weight for this compound (C₃₁H₄₂N₂O₇) is 554.68 g/mol , and high-resolution mass spectrometry (HRMS) can confirm this with high accuracy. rsc.orgnih.gov
Tandem mass spectrometry (MS/MS) provides further structural information through characteristic fragmentation patterns. nih.govresearchgate.net For Fmoc-protected dipeptides, common fragmentation includes the cleavage of the peptide bond, leading to the formation of b and y ions. A significant b₁⁺ ion is often observed, corresponding to the N-terminal Fmoc-amino acid residue. nih.gov Another characteristic fragmentation is the loss of the Fmoc group via a McLafferty-type rearrangement. nih.govnih.gov These fragmentation patterns are crucial for distinguishing between isomers, such as this compound and Fmoc-Ser(tBu)-Thr(tBu)-OH. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms within the molecule.
In the ¹H NMR spectrum, characteristic signals are expected for the aromatic protons of the Fmoc group (typically in the range of 7.3-7.9 ppm), the protons of the threonine and serine backbones and side chains, and the protons of the tert-butyl (tBu) protecting groups (appearing as sharp singlets in the upfield region, around 1.2-1.4 ppm). mdpi.comrsc.org The amide (NH) protons also give characteristic signals, and their coupling constants can provide information about the peptide's conformation. rsc.org
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the aromatic carbons of the Fmoc group, the α-carbons of the amino acid residues, and the carbons of the tBu groups. rsc.orgsci-hub.se Isotope-labeled versions of related compounds, such as Fmoc-Ser(tBu)-OH-¹³C₃,¹⁵N, are used in specialized bio-NMR studies. sigmaaldrich.com
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Fmoc aromatic protons | 7.3 - 7.9 |
| Amide (NH) protons | ~8.0 and ~7.5 |
| Threonine and Serine α-protons | 4.0 - 4.5 |
| Fmoc CH and CH₂ | 4.1 - 4.4 |
| Threonine β-proton | ~4.0 |
| Serine β-protons | 3.5 - 3.9 |
| Threonine γ-methyl protons | ~1.1 |
| tert-Butyl (tBu) protons | 1.2 - 1.4 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Enantiomeric Purity and Diastereomeric Ratio Determination
The stereochemical purity of this compound is critical, as the biological activity of the final peptide is highly dependent on the correct chirality of its constituent amino acids. The starting materials, L-Threonine and L-Serine, must be of high enantiomeric purity.
Chiral HPLC is the predominant technique for assessing the enantiomeric purity of the dipeptide and for determining the ratio of any diastereomers that may have formed during synthesis. rsc.org This can be achieved using a chiral stationary phase (CSP) that can differentiate between the stereoisomers. oup.com The goal is to ensure that racemization, particularly at the α-carbon of the activated amino acid during the coupling step, is minimal. For similar dipeptide syntheses, diastereomeric ratios of greater than 98:2 or even 99:1 have been reported, indicating very low levels of epimerization. rsc.orgrsc.org
Monitoring of Reaction Progress and Coupling Efficiency
Efficient synthesis of this compound relies on the ability to monitor the reaction progress and ensure that the coupling reaction has gone to completion. Incomplete coupling leads to deletion sequences in subsequent peptide synthesis, which are difficult to separate from the target peptide.
HPLC is a primary tool for monitoring the disappearance of the starting materials (the activated Fmoc-amino acid and the N-terminal deprotected amino acid) and the appearance of the dipeptide product. chempep.com Taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC allows for the determination of the reaction's endpoint. sci-hub.se
In the context of solid-phase peptide synthesis (SPPS), where the dipeptide might be synthesized stepwise on a resin, qualitative colorimetric tests are often used to monitor coupling efficiency. The Kaiser test (or ninhydrin (B49086) test) is used to detect the presence of free primary amines on the resin. A negative Kaiser test (indicated by a yellow color) suggests that the coupling reaction is complete. However, for secondary amines like proline, or N-methylated amino acids, the Kaiser test is not reliable. An alternative is the TNBS (2,4,6-trinitrobenzenesulfonic acid) test, which gives an orange color for free amines. iris-biotech.de
Furthermore, the deprotection of the Fmoc group can be monitored quantitatively by UV/Vis spectroscopy. The cleavage of the Fmoc group with a base like piperidine (B6355638) releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance around 301 nm. By measuring the absorbance of the deprotection solution, the extent of Fmoc removal can be quantified, which is also a way to determine the loading of the first amino acid onto the resin. iris-biotech.de
Future Perspectives and Innovations in Fmoc Thr Tbu Ser Tbu Oh Research
Advancements in Sustainable and Green Peptide Synthesis Methods
Traditional solid-phase peptide synthesis (SPPS), while revolutionary, is often criticized for its heavy reliance on hazardous solvents and excess reagents, leading to significant chemical waste. acs.orggcande.org The principles of green chemistry are increasingly being applied to mitigate the environmental impact of peptide manufacturing. oxfordglobal.com This shift is crucial for the sustainable production of peptides for research and therapeutic applications. gcande.org
Key areas of innovation in green peptide synthesis relevant to Fmoc-dipeptides include:
Green Solvents: A primary focus is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgpeptide.com Researchers are actively investigating more benign alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as promising greener solvents with substantially lower toxicity than DMF or NMP. biotage.com Other solvents explored include propylene (B89431) carbonate (PC), γ-valerolactone (GVL), and even water-based systems. acs.orgadvancedchemtech.com The Albercio group has conducted extensive research into solvents like 2-MeTHF, finding it can provide high crude purity for synthesized peptides. biotage.com However, optimization is critical, as deprotection steps can be highly sensitive to the solvent choice. biotage.com
Waste Reduction: Strategies are being developed to minimize the large volumes of solvent used for washing steps in SPPS. digitellinc.com One approach, inspired by microwave-based synthesis cycles, combines the coupling and Fmoc removal steps, which reduces resin handling and the number of washes required. digitellinc.com
Alternative Synthesis Technologies: Continuous flow synthesis is emerging as a greener alternative to traditional batch processes, offering reduced consumption of reagents and solvents. advancedchemtech.com Additionally, methods assisted by microwave and ultrasound can shorten reaction times and improve yields, contributing to a more sustainable process. advancedchemtech.com Hybrid approaches, which combine the precision of chemical synthesis (like SPPS) with the efficiency and sustainability of recombinant methods, offer another avenue for producing complex peptides with a reduced environmental footprint. kbdna.com
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Feature | Traditional Solvents (e.g., DMF, NMP, DCM) | Green Alternative Solvents (e.g., 2-MeTHF, CPME, GVL) |
|---|---|---|
| Environmental Impact | Classified as hazardous substances, posing environmental and health risks. acs.org | Generally less toxic and more environmentally benign. biotage.com Some are biomass-derived. acs.org |
| Regulatory Status | Facing increasing restrictions under regulations like REACH. gcande.org | Considered more sustainable and less likely to face stringent regulation. biotage.com |
| Synthesis Efficiency | Well-established with optimized protocols for resin swelling and reaction profiles. biotage.com | Requires optimization; performance can be resin-dependent. biotage.com Deprotection steps can be sensitive to solvent choice. biotage.com |
| Recyclability | Recycling is often complex and not standard practice. | Some green solvents, like propylene carbonate, can be used in a single-solvent protocol, facilitating recycling. acs.org |
Automation and High-Throughput Methodologies for Fmoc-Thr(tBu)-Ser(tBu)-OH Peptides
Automation has fundamentally transformed peptide synthesis, enhancing reproducibility, reducing manual labor, and enabling the rapid production of peptide libraries. americanpeptidesociety.orgnih.gov These technologies are directly applicable to the synthesis of peptides incorporating the this compound motif.
Modern automated peptide synthesizers build upon the principles of SPPS, standardizing the repetitive cycles of deprotection, washing, and coupling. americanpeptidesociety.org Key advancements include:
Microwave-Assisted SPPS: The integration of microwave heating significantly accelerates synthesis. cem.com Controlled heating enhances the kinetics of coupling reactions, which is particularly advantageous for sterically hindered residues or difficult sequences, leading to improved purity and yield. americanpeptidesociety.org
High-Throughput Parallel Synthesis: The demand for peptide libraries for drug discovery and screening has driven the development of high-throughput systems. nih.govxtalks.com These instruments can synthesize tens to hundreds of different peptides simultaneously in a parallel format. peptide.com Systems can be equipped with robotic resin handling, allowing for the automated, sequential synthesis of up to 24 different peptides without user intervention, maximizing productivity. cem.com
Flow-Based and Hybrid Systems: Some automated synthesizers utilize centrifugation for rapid and efficient filtration between steps. peptide.com The development of fully automated systems that integrate synthesis, purification, and analysis is a major goal, aiming to streamline the entire workflow from raw materials to purified peptide. xtalks.com
Table 2: Features of Automated High-Throughput Peptide Synthesis Systems
| Feature | Description | Benefit for Fmoc-Peptide Synthesis |
|---|---|---|
| Parallel Processing | Synthesizes multiple, unique peptides simultaneously in separate reaction vessels. peptide.com | Enables rapid creation of peptide libraries based on the Thr-Ser sequence for screening and optimization studies. nih.govcem.com |
| Microwave Heating | Utilizes microwave energy to accelerate coupling and deprotection reaction rates. cem.com | Improves yield and purity, especially for potentially difficult couplings involving the bulky tBu protecting groups. americanpeptidesociety.org |
| Automated Resin Handling | Robotic systems automatically transfer resin batches between pre-loaded queues and the synthesizer. cem.com | Allows for continuous, "walk-away" operation, including overnight runs, significantly increasing throughput. americanpeptidesociety.orgcem.com |
| UV-Monitoring | Real-time monitoring of the Fmoc deprotection step by measuring UV absorbance. peptide.com | Ensures complete deprotection at each cycle, preventing deletion sequences and improving the final purity of the target peptide. |
Exploration of Novel Protecting Groups and Coupling Reagents in this compound Chemistry
The standard Fmoc/tBu protecting group strategy, while robust, is not without its challenges, particularly for certain amino acids. nih.govresearchgate.net Consequently, the development of novel protecting groups and more efficient coupling reagents is an active area of research that promises to enhance the synthesis of peptides containing sequences like Thr(tBu)-Ser(tBu).
Novel Protecting Groups: Research continues into alternative side-chain protecting groups to prevent side reactions or to offer different orthogonality. While the tert-butyl (tBu) group used for Threonine and Serine is well-established, issues like aspartimide formation with Aspartic acid highlight the need for better protecting group strategies for other residues in a peptide chain. researchgate.net For other amino acids, novel groups are being introduced, such as the N-Methyl-phenacyloxycarbamidomethyl (Pocam) group for cysteine. rsc.org For C-terminal protection in liquid-phase synthesis, large, substituted benzyl (B1604629) groups like 3,4,5-tris(octadecyloxy)benzyl alcohol have been developed to facilitate purification via size-exclusion chromatography. researchgate.netoup.com
Advanced Coupling Reagents: The choice of coupling reagent is critical for ensuring efficient and racemization-free amide bond formation. While classic reagents are still used, newer generations offer significant advantages.
Oxyma-Based Reagents: Reagents based on the Oxyma (ethyl cyanohydroxyiminoacetate) scaffold, such as COMU, have demonstrated superior performance over traditional benzotriazole-based reagents like HBTU and HATU. acs.org COMU is highly soluble, shows reduced epimerization, and is effective with only one equivalent of base. acs.org Its byproducts are also water-soluble, making it a good choice for greener synthesis protocols. acs.org
Ynamide Reagents: A more recent innovation is the development of ynamide coupling reagents. These have shown exceptional ability to suppress racemization, making them highly effective for challenging applications like peptide fragment condensation and head-to-tail cyclization. nih.gov Their development is a step toward greening peptide synthesis by enabling strategies that use unprotected amino acids. nih.gov
Other Innovations: A wide array of coupling reagents are continuously being evaluated for efficiency, stability, and solubility to provide chemists with optimal tools for specific applications. merckmillipore.com Reagents like PyOxim combine high reactivity with good solubility, making them excellent choices for automated synthesizers. merckmillipore.com
Table 3: Comparison of Selected Peptide Coupling Reagents
| Reagent Class | Examples | Key Advantages | Potential Limitations |
|---|---|---|---|
| Guanidinium (B1211019) (Benzotriazole-based) | HBTU, HATU, HCTU | Well-established, effective for many standard couplings. rsc.org HATU is known for high reactivity and low racemization. rsc.org | Can lead to guanidinylation of the N-terminal amine as a side reaction. rsc.org HATU is often costly. merckmillipore.com |
| Guanidinium (Oxyma-based) | COMU | More soluble and often more efficient than HBTU/HATU. acs.org Reduced epimerization. Byproducts are water-soluble, aiding purification and green chemistry. acs.org | Stability in organic solvents can be a concern for long, automated syntheses if not used immediately after dissolving. acs.orgmerckmillipore.com |
| Phosphonium (B103445) | PyBOP, BOP | Effective coupling reagents, widely used in peptide synthesis. rsc.org | BOP is carcinogenic and its use is now largely avoided. Byproducts can be difficult to remove. |
| Ynamide-Based | (Various proprietary structures) | Superior suppression of racemization/epimerization. nih.gov Effective for fragment condensation and cyclization. nih.gov | Newer class of reagents, may not be as widely adopted or available as older reagents. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
